2-Bromo-1-methyl-3-nitro-5-(trifluoromethoxy)benzene
Overview
Description
2-Bromo-1-methyl-3-nitro-5-(trifluoromethoxy)benzene is an organic compound with the molecular formula C8H5BrF3NO3. It is a derivative of benzene, characterized by the presence of bromine, methyl, nitro, and trifluoromethoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-methyl-3-nitro-5-(trifluoromethoxy)benzene can be achieved through several methods. One common approach involves the bromination of 2-amino-5-(trifluoromethoxy)nitrobenzene using bromoacetic acid under suitable reaction conditions . The reaction typically proceeds as follows:
Starting Material: 2-amino-5-(trifluoromethoxy)nitrobenzene.
Reagent: Bromoacetic acid.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure to ensure the selective bromination of the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The process includes:
Raw Materials: High-purity 2-amino-5-(trifluoromethoxy)nitrobenzene and bromoacetic acid.
Reaction Control: Automated systems to monitor and control reaction parameters such as temperature, pressure, and reaction time.
Purification: The crude product is purified through crystallization and filtration to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-methyl-3-nitro-5-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives with various functional groups.
Reduction: Formation of 2-bromo-1-methyl-3-amino-5-(trifluoromethoxy)benzene.
Oxidation: Formation of 2-bromo-1-carboxy-3-nitro-5-(trifluoromethoxy)benzene.
Scientific Research Applications
2-Bromo-1-methyl-3-nitro-5-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals, such as insecticides and fungicides.
Mechanism of Action
The mechanism of action of 2-Bromo-1-methyl-3-nitro-5-(trifluoromethoxy)benzene involves its interaction with specific molecular targets. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by nucleophiles, leading to the formation of new chemical bonds. Additionally, the nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-(trifluoromethoxy)benzene: Similar structure but lacks the nitro and methyl groups.
2-Bromo-4-fluoro-6-nitrobenzene: Contains a fluorine atom instead of the trifluoromethoxy group.
2-Bromo-1,3-dimethyl-5-(trifluoromethoxy)benzene: Contains an additional methyl group
Uniqueness
2-Bromo-1-methyl-3-nitro-5-(trifluoromethoxy)benzene is unique due to the presence of both the nitro and trifluoromethoxy groups, which impart distinct chemical properties
Properties
IUPAC Name |
2-bromo-1-methyl-3-nitro-5-(trifluoromethoxy)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO3/c1-4-2-5(16-8(10,11)12)3-6(7(4)9)13(14)15/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKNDFZLZOVYDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)[N+](=O)[O-])OC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382577 | |
Record name | 2-bromo-1-methyl-3-nitro-5-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20382577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887266-86-6 | |
Record name | 2-bromo-1-methyl-3-nitro-5-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20382577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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